molecular formula C18H16ClNO2S B5552059 3-[1-(5-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(5-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No. B5552059
M. Wt: 345.8 g/mol
InChI Key: JJILBEAMEQJPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves regiospecific reactions, where the correct identification of the regioisomer formed can be challenging. Spectroscopic techniques may not always provide unambiguous structure determination, necessitating single-crystal X-ray analysis for accurate identification. For example, compounds such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester have been synthesized through regiospecific reactions, highlighting the complexity and precision required in the synthesis of similar complex molecules (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[1-(5-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is often determined using single-crystal X-ray analysis due to the complexity of their structures. For instance, the crystal structure of 3-(pyrrole-2′-carboxamido)propanoic acid demonstrates the importance of this method in identifying the exact molecular configuration, including hydrogen bonds and crystal packing, which are critical for understanding the compound's chemical behavior (Zeng Xiang, 2005).

Chemical Reactions and Properties

The chemical reactions of compounds structurally similar to the target molecule can vary widely, depending on their functional groups and molecular structure. The base-catalyzed intramolecular cyclization, for example, has been used to synthesize 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, illustrating the type of complex reactions that such molecules can undergo (Volkov et al., 2022).

Physical Properties Analysis

The physical properties of organic compounds, including solubility, melting point, and crystallinity, can provide insight into their potential applications and behavior in different environments. While specific data on 3-[1-(5-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid are not readily available, studies on similar compounds, like crystalline conjugated polymers containing fused thiophene units, highlight the importance of these properties in determining material suitability for applications such as in bulk heterojunction solar cells (Chen et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles, electrophiles, and other chemical species, are crucial for understanding the potential chemical applications and stability of the compound. Research on related compounds, such as the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles, can shed light on the chemical behavior and reactivity patterns expected for 3-[1-(5-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid (Sokolov & Aksinenko, 2010).

properties

IUPAC Name

3-[1-(5-chloro-2-methylphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2S/c1-12-4-5-13(19)11-16(12)20-14(7-9-18(21)22)6-8-15(20)17-3-2-10-23-17/h2-6,8,10-11H,7,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJILBEAMEQJPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=CC=C2C3=CC=CS3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(5-chloro-2-methylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.